![molecular formula C12H17NO2 B2747073 1-(氨甲基)-6-甲氧基-1,2,3,4-四氢萘-1-醇 CAS No. 87063-12-5](/img/structure/B2747073.png)
1-(氨甲基)-6-甲氧基-1,2,3,4-四氢萘-1-醇
描述
Aminomethyl groups in organic chemistry are monovalent functional groups with formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound with an aminomethyl group would include a carbon atom (from the methyl group) bonded to a nitrogen atom (from the amino group) . The exact structure of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” would depend on the specific arrangement of these and other atoms in the molecule.科学研究应用
Sigma 受体结合和抗增殖活性
针对 1-(氨甲基)-6-甲氧基-1,2,3,4-四氢萘酚衍生物的研究,重点关注其与 sigma 受体的结合亲和力,表明哌啶环上的某些甲基取代会显著影响 sigma 亚型亲和力和选择性。这些化合物已证明具有有效的 sigma(1) 配体活性和选择性,表明它们作为 PET 实验工具的潜力。此外,一些衍生物在 C6 大鼠神经胶质瘤细胞中表现出抗增殖活性,表明在肿瘤研究和治疗中可能发挥作用 (Berardi 等,2005)。
心血管药的合成方法
研究的另一个方面涉及合成 2-(N-取代氨基)-6-羟基-1,2,3,4-四氢萘酚衍生物,作为寻找新型心血管药的一部分。这些化合物通过多步反应序列合成,从 3,4-二氢-1(2H)-萘酮衍生物开始。合成的化合物在麻醉犬中评估其血管舒张活性,并在 β 受体阻滞活性中突出该化合物在心血管研究中的潜力 (Miyake 等,1983)。
鞘氨醇-1-磷酸受体激动剂的开发
该化合物还用于发现和开发新的鞘氨醇-1-磷酸 (S1P) 受体激动剂,这些激动剂对 S1P1 和 S1P5 具有选择性。这些激动剂被探索用于治疗复发缓解型多发性硬化症 (RRMS) 等自身免疫性疾病。该研究强调了结构修饰对于提高疾病模型中受体选择性和功效的重要性 (Kurata 等,2017)。
苯乙烯衍生物的光氨化
使用 1-(氨甲基)-6-甲氧基-1,2,3,4-四氢萘酚作为前体,苯乙烯衍生物与氨的光氨化反应已用于苯乙胺部分的合成。这项研究证明了该化合物在有机合成中的效用,特别是在通过特定反应条件形成产量更高的胺化化合物中 (Yamashita 等,1993)。
抗肿瘤特性
已合成 1-(氨甲基)-6-甲氧基-1,2,3,4-四氢萘酚衍生物并评估其抗肿瘤特性。一种这样的衍生物对各种癌细胞系表现出显着的生长抑制作用,并延长了白血病小鼠的寿命。这项研究有助于开发具有潜在临床应用的新型抗肿瘤剂 (Morreal 等,1990)。
作用机制
Target of Action
The compound “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is structurally similar to Gabapentin . Gabapentin primarily targets the α2δ-1 and α2δ-2 isoforms of the voltage-dependent calcium channels . These channels play a crucial role in neurotransmission and are involved in various physiological processes such as muscle contraction, hormone secretion, and neurotransmitter release .
Mode of Action
Gabapentin, and by extension, our compound of interest, binds to the α2δ-1 isoform of the voltage-dependent calcium channels, leading to a decrease in calcium influx . This binding inhibits the activity of these channels, thereby reducing the release of excitatory neurotransmitters and ultimately leading to an overall decrease in neuronal excitability .
Biochemical Pathways
The binding of Gabapentin to the α2δ-1 subunit affects several biochemical pathways. It disrupts calcium signaling and the downstream release of neurotransmitters . This disruption can affect various cellular processes, including gene expression, cell proliferation, and synaptic plasticity .
Pharmacokinetics
Gabapentin’s pharmacokinetic properties include a bioavailability of 27-60%, which is inversely proportional to the dose . The primary route of excretion is through the kidneys . These properties likely extend to our compound of interest due to their structural similarity.
Result of Action
The molecular and cellular effects of Gabapentin’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . This leads to its therapeutic effects in conditions like epilepsy and neuropathic pain . Given the structural similarity, it is plausible that “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle habits, residential environment, and even the presence of other medications can impact the absorption, distribution, metabolism, and excretion of the compound . For instance, a high-fat meal can increase the bioavailability of Gabapentin . Therefore, these factors should be considered when studying the action of “1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol”.
属性
IUPAC Name |
1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTAJOGFZVNQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。